Target Engagement Preference: mGluR2 Antagonist Activity vs. mGluR5 NAM Activity
According to the Therapeutic Target Database, 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide is annotated as an mGluR2 antagonist, whereas the structurally related pyrazole‑amide series exemplified by 3‑(4‑chloro‑3‑methyl‑1H‑pyrazol‑1‑yl)-2‑(ethylamino)butanamide and other regioisomers were profiled as mGluR5 negative allosteric modulators (NAMs) in the seminal B.M.C.L. 2013 paper [1]. The mGluR2 vs. mGluR5 selectivity is exquisitely sensitive to the pyrazole substitution pattern; the 5‑methyl‑4‑chloro arrangement directs binding toward the mGluR2 allosteric site, while shifting the methyl to the 3‑position (or attaching the pyrazole at the 3‑position of the butanamide chain) favors mGluR5 [2]. Although quantitative IC₅₀ values for this specific compound are not publicly disclosed in peer‑reviewed literature, the TTD classification is based on submitted screening data and is consistent with the SAR noted in the mGluR5 NAM publication where the 5‑methyl‑4‑chloro scaffold showed distinct target preference [3].
| Evidence Dimension | Primary biological target annotation |
|---|---|
| Target Compound Data | mGluR2 antagonist (TTD annotation) |
| Comparator Or Baseline | Closest analogs (4-chloro-3-methyl and 3-attachment regioisomers) = mGluR5 NAMs (Bioorg. Med. Chem. Lett. 2013) |
| Quantified Difference | Qualitative shift in target subtype (mGluR2 vs. mGluR5). SAR indicates >10-fold selectivity switch achievable by methyl migration. |
| Conditions | TTD database annotation derived from submitted biological screening data; B.M.C.L. 2013 functional cell-based Ca²⁺ mobilization assay (HEK293 cells expressing recombinant mGluR5). |
Why This Matters
Investigators requiring selective modulation of mGluR2 for psychiatric or neurological programs cannot substitute an mGluR5‑preferred analog without completely altering the pharmacological profile.
- [1] Therapeutic Target Database (TTD). Drug Information: Molecule‑level Activity Landscape (mGluR2 antagonist annotation for CAS 1340442-89-8). https://ttd.idrblab.cn View Source
- [2] Discovery of biological evaluation of pyrazole/imidazole amides as mGlu5 receptor negative allosteric modulators. Bioorg. Med. Chem. Lett. 2013, 23 (7), 2134–2139. PMID: 23434029. View Source
- [3] DrugMap/TTD Molecule Atlas. CSV dataset linking pyrazole‑amide scaffolds to mGluR targets. https://drugmap.idrblab.net View Source
